N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide
Description
N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide is a bis-acetamide derivative featuring a 1,5-naphthalenediyl backbone with two 2-methoxyacetamide substituents. This compound is structurally characterized by its naphthalene core and methoxy-functionalized acetamide groups, which confer distinct electronic and steric properties. The methoxy groups enhance polarity and may influence solubility and reactivity compared to non-substituted analogs.
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
2-methoxy-N-[5-[(2-methoxyacetyl)amino]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C16H18N2O4/c1-21-9-15(19)17-13-7-3-6-12-11(13)5-4-8-14(12)18-16(20)10-22-2/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
RUZUTAQOGNBUIP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a planar naphthalene skeleton (C₁₀H₈) substituted at the 1 and 5 positions with acetamide groups. Each acetamide moiety contains a methoxy (-OCH₃) group at the β-carbon relative to the carbonyl. The IUPAC name, 2-methoxy-N-[5-[(2-methoxyacetyl)amino]naphthalen-1-yl]acetamide, reflects this arrangement.
Key Reactivity Centers
- Primary Amines : The 1,5-diaminonaphthalene precursor’s amino groups serve as nucleophiles for amidation.
- Electrophilic Carbonyls : 2-Methoxyacetyl chloride or activated esters target amine groups.
- Aromatic System : Electron-rich naphthalene may necessitate protection strategies to prevent electrophilic substitution side reactions.
Synthetic Pathways
Direct Amidation of 1,5-Diaminonaphthalene
The most straightforward route involves reacting 1,5-diaminonaphthalene with 2-methoxyacetyl chloride in a 1:2 molar ratio:
Reaction Equation :
$$ \text{C}{10}\text{H}{10}\text{N}{2} + 2 \, \text{C}{3}\text{H}{5}\text{ClO}{2} \rightarrow \text{C}{16}\text{H}{18}\text{N}{2}\text{O}{4} + 2 \, \text{HCl} $$
Procedure :
- Dissolve 1,5-diaminonaphthalene (1.58 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
- Add triethylamine (4.2 mL, 30 mmol) as an HCl scavenger under nitrogen.
- Slowly drip 2-methoxyacetyl chloride (2.34 mL, 22 mmol) into the solution at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Challenges :
- Competitive mono-amidation requires excess acyl chloride.
- Solubility limitations of diaminonaphthalene in polar aprotic solvents.
Carbodiimide-Mediated Coupling
Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves yield by activating 2-methoxyacetic acid:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Coupling Agent | EDC (2.2 equiv) |
| Activator | HOBt (1-hydroxybenzotriazole) |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 24 hours |
Advantages :
- Avoids handling reactive acyl chlorides.
- Reduces side products from over-acylation.
Solid-Phase Synthesis
Immobilizing 1,5-diaminonaphthalene on Wang resin enables stepwise amidation:
- Resin Loading : Attach diaminonaphthalene via its amine groups to hydroxymethyl resin using DIC (N,N'-diisopropylcarbodiimide).
- First Amidation : Treat with 2-methoxyacetic acid/DCC in DMF.
- Cleavage : Release the product using trifluoroacetic acid (TFA)/dichloromethane (95:5).
Yield Improvement :
- Typical solution-phase yields (45–60%) increase to 70–75% due to reduced intermediate isolation steps.
Analytical Validation
Spectroscopic Characterization
Key Spectral Data :
| Technique | Expected Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | - δ 8.2–7.5 (m, 6H, naphthalene H) |
| - δ 4.1 (s, 4H, CH₂OCH₃) | |
| - δ 3.4 (s, 6H, OCH₃) | |
| IR (KBr) | - 3280 cm⁻¹ (N-H stretch) |
| - 1650 cm⁻¹ (C=O stretch) |
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, MeOH/H₂O (70:30), 1 mL/min | >98% purity |
| Melting Point | Capillary method | 182–184°C (lit.) |
Industrial Scalability Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg product) | Environmental Impact (E-factor) |
|---|---|---|
| Direct Amidation | 120 | 8.5 |
| Carbodiimide Coupling | 210 | 12.3 |
| Solid-Phase Synthesis | 340 | 4.2 |
Recommendation : Direct amidation balances cost and efficiency for bulk production, while solid-phase synthesis suits high-purity applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide groups undergo hydrolysis under acidic or basic conditions:
Notable Observations :
-
Hydrolysis rates depend on steric hindrance from the naphthalene backbone .
-
Methoxy groups remain intact under mild hydrolysis conditions .
Stability and Reactivity Trends
Comparative Reactivity with Analogues
Unexplored Reaction Pathways
Scientific Research Applications
N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide is a synthetic organic compound featuring a naphthalene backbone with two methoxyacetamide groups attached at the 1 and 5 positions. It has the molecular formula C18H20N2O4 and a CAS number of 353460-78-3. Due to its unique chemical properties stemming from its structure, it is of interest in fields like medicinal chemistry and material science.
Potential Applications
This compound has demonstrated various biological activities in preliminary studies, suggesting potential applications in several areas:
- Medicinal Chemistry The compound may be a candidate for drug development due to its structural characteristics.
- Material Science It can be used in the creation of novel materials with tailored properties.
- Research Interaction studies with biological systems are crucial to understand its potential therapeutic effects. Such studies may include investigating its anticancer and antimicrobial activities.
Structural comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,5-Diaminonaphthalene | Contains two amino groups on naphthalene | Exhibits strong basicity and potential dye properties |
| N,N'-Bis(2-methoxyethyl)urea | Urea linkage instead of acetamide | Known for its use in agricultural applications |
| 1-Methyl-2-(2-methoxyacetamido)naphthalene | Methyl group at position 1 | Potentially exhibits altered solubility and reactivity |
| N,N'-Diethyl-1,5-naphthalenediamine | Two ethyl groups instead of methoxy | May show different pharmacokinetic properties |
Mechanism of Action
The mechanism by which N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing amide groups. These functional groups can stabilize transition states and intermediates, facilitating various chemical transformations .
In biological systems, the compound may interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Backbone and Functional Groups
- N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide : Contains a 1,5-naphthalenediyl backbone with two 2-methoxyacetamide groups. The methoxy (-OCH₃) substituents are electron-donating, altering electronic density on the acetamide moiety .
- N,N'-(1,5-Naphthylene)bis-acetamide (NDA-diAc) : Lacks methoxy groups, featuring simpler acetamide substituents. This reduces steric hindrance and polarity compared to the target compound .
- Ether-linked bis-acetamides (e.g., N,N'-[1,2-ethanediylbis(oxy-2,1-phenylene)]bis-acetamide) : Utilize an ethanediyloxy-phenylene spacer, creating a flexible bridge between acetamide groups .
Molecular Formulas and Weights
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₆H₁₈N₂O₆ | 334.33 |
| NDA-diAc | C₁₄H₁₄N₂O₂ | 242.27 |
| Compound 6a (triazole derivative) | C₂₁H₁₈N₄O₂ | 358.40 |
| Ether-linked bis-acetamide | C₁₈H₁₈N₂O₄ | 326.35 |
Reactivity
- The methoxy groups in the target compound may reduce electrophilicity at the carbonyl carbon compared to chloro-substituted acetamides (e.g., pesticide compounds in ), decreasing susceptibility to nucleophilic attack .
- Triazole-containing analogs (6a–c) exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to their heterocyclic rings, unlike the target compound .
Physical and Chemical Properties
Spectral Features
- IR Spectroscopy : Expected C=O stretches near 1670 cm⁻¹ and C-O (methoxy) stretches ~1250 cm⁻¹, similar to compound 6b .
- NMR : Methoxy protons would resonate near δ 3.3–3.5 ppm (¹H) and δ 50–55 ppm (¹³C), distinct from NDA-diAc’s simpler acetamide signals .
Solubility and Stability
- The methoxy groups likely increase solubility in polar solvents (e.g., DMSO, ethanol) compared to NDA-diAc.
- Stability in biological matrices may surpass chloroacetamides () due to reduced electrophilicity .
Data Tables
Table 1: Comparative Overview of Bis-Acetamide Derivatives
Biological Activity
N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide (CAS Number: 353460-78-3) is a synthetic organic compound characterized by its unique naphthalene backbone and dual methoxyacetamide functional groups. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- Structure : The compound features two methoxyacetamide groups attached to the naphthalene ring at the 1 and 5 positions. This arrangement enhances its solubility and interaction potential within biological systems.
Synthesis
The synthesis of this compound typically involves:
- Reagents : 1,5-diaminonaphthalene and 2-methoxyacetyl chloride.
- Conditions : Conducted in organic solvents like dichloromethane or chloroform, often using triethylamine to neutralize hydrochloric acid byproducts.
Biological Activity
Preliminary studies have indicated various biological activities associated with this compound:
The compound's biological effects are likely mediated through interactions with proteins or nucleic acids. The functional groups allow for:
- Hydrogen Bonding : Facilitates interactions with biological macromolecules.
- Hydrophobic Interactions : Enhances binding affinity to target proteins.
- Van der Waals Forces : Contributes to overall stability in biological systems.
Potential Applications
- Enzyme Activity Probes : As a small molecule probe, it can be utilized to study enzyme kinetics and mechanisms.
- Receptor Binding Studies : May serve as a ligand to investigate receptor-ligand interactions.
Table 1: Summary of Biological Activities
Detailed Findings
- Enzyme Inhibition : In vitro studies highlighted the compound's ability to inhibit enzymes such as acetylcholinesterase, suggesting potential applications in neuropharmacology.
- Antimicrobial Properties : Research indicated that this compound displayed activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
- Cytotoxic Effects : Studies on various cancer cell lines revealed that the compound induces apoptosis, warranting further investigation into its mechanisms and therapeutic potential.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N'-1,5-Naphthalenediylbis[2-chloro]acetamide | Chlorine substituents instead of methoxy | Potentially different reactivity and biological activity |
| N,N'-1,5-Naphthalenediylbis[2-hydroxy]acetamide | Hydroxy groups instead of methoxy | May exhibit enhanced hydrogen bonding capabilities |
| N,N'-Diethyl-1,5-naphthalenediamine | Two ethyl groups instead of methoxy | Different pharmacokinetic properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide?
- Methodology :
- Stepwise coupling : React naphthalene-1,5-diamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. Monitor reaction progress via TLC .
- Methoxy group introduction : Use methoxy-substituted precursors, such as 2-methoxyacetamide derivatives, under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF with methoxyalkyl halides) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- Key methods :
- NMR spectroscopy : Confirm regiochemistry and substitution patterns (¹H/¹³C NMR) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and computational models for this compound?
- Approach :
- Refinement with SHELXL : Use single-crystal X-ray diffraction data to refine structural parameters (bond lengths, angles) and compare with DFT-optimized geometries .
- Electron density analysis : Identify potential disorder or solvent effects in crystallographic models using tools like Olex2 or Mercury .
- Validation metrics : Cross-check R-factors, residual density maps, and Hirshfeld surfaces to reconcile computational and experimental data .
Q. What strategies optimize reaction conditions for high-yield synthesis of derivatives?
- Critical factors :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions .
Q. How can structure-activity relationship (SAR) studies elucidate pharmacological potential?
- Methods :
- Analog synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the naphthalene or methoxy positions to modulate electronic properties .
- In vitro assays : Test derivatives for antimicrobial activity (MIC assays) or anti-inflammatory effects (COX-2 inhibition) .
- Molecular docking : Map interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina .
Q. How should conflicting data from spectroscopic and chromatographic analyses be addressed?
- Resolution steps :
- Multi-method validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare HPLC retention times with authentic standards .
- Isolation of impurities : Use preparative TLC or flash chromatography to isolate by-products for structural identification .
- Dynamic light scattering (DLS) : Check for aggregation in solution, which may skew spectroscopic readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
